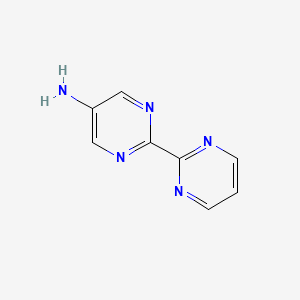

2-(Pyrimidin-2-yl)pyrimidin-5-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-pyrimidin-2-ylpyrimidin-5-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N5/c9-6-4-12-8(13-5-6)7-10-2-1-3-11-7/h1-5H,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFGFJQNEASPCRU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(N=C1)C2=NC=C(C=N2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Spectroscopic Data of 2,2'-Bipyrimidine-5-Amine: A Technical Guide

The following technical guide details the spectroscopic characterization and structural analysis of 2,2'-bipyrimidine-5-amine (also referred to as 5-amino-2,2'-bipyrimidine). This guide is designed for researchers in coordination chemistry, medicinal chemistry, and materials science who require precise data on this asymmetric bipyrimidine derivative.

Executive Summary & Compound Profile

2,2'-Bipyrimidine-5-amine is a mono-functionalized derivative of the 2,2'-bipyrimidine scaffold. Unlike its symmetric counterpart (5,5'-diamino-2,2'-bipyrimidine), the 5-amine derivative possesses a unique asymmetry that makes it a valuable "Janus-type" ligand. It offers a chelating nitrogen pocket for metal coordination (

This guide provides the structural basis for identifying this compound, distinguishing it from the symmetric 5,5'-diamine and the parent 2,2'-bipyrimidine.

Chemical Identity

| Property | Data |

| Systematic Name | 5-amino-2,2'-bipyrimidine |

| Molecular Formula | |

| Molecular Weight | 173.18 g/mol |

| Core Scaffold | 2,2'-Bipyrimidine (CAS 34671-83-5) |

| Key Functionality | Primary Amine (-NH |

| Symmetry Point Group |

Synthesis & Structural Context[1][2][3][4][5]

Understanding the synthesis is critical for interpreting the spectroscopic impurities. The mono-amine is typically accessible via two primary routes:

-

Electrophilic Halogenation & Amination: Controlled bromination of 2,2'-bipyrimidine to the 5-bromo intermediate, followed by Buchwald-Hartwig amination or nucleophilic substitution.

-

Cross-Coupling: Nickel(0)-mediated Ullmann-type coupling of 2-chloropyrimidine and 5-amino-2-chloropyrimidine (or its protected equivalent).

The presence of the 5,5'-diamine (symmetric byproduct) or unreacted 2,2'-bipyrimidine are common spectroscopic contaminants.

Synthesis Workflow Diagram

Figure 1: Synthetic pathway focusing on the mono-functionalization route. Controlling stoichiometry at the bromination step is critical to avoid the symmetric 5,5'-derivative.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

The definitive identification of the mono-amine lies in its asymmetry . The

Predicted

H NMR Data (DMSO-

, 400 MHz)

| Signal | Shift ( | Multiplicity | Integration | Assignment | Mechanistic Insight |

| A | 8.95 - 9.05 | Doublet ( | 2H | H-4', H-6' | Unsubstituted ring; deshielded by ring nitrogens. |

| B | 8.20 - 8.30 | Singlet | 2H | H-4, H-6 | Substituted ring; shielded by ortho-amino effect (+M). |

| C | 7.55 - 7.65 | Triplet ( | 1H | H-5' | Unsubstituted ring; para-position relative to C-C bond. |

| D | 5.80 - 6.20 | Broad Singlet | 2H | -NH | Exchangeable amino protons; shift varies with concentration/solvent. |

Key Diagnostic Feature:

-

Symmetry Breaking: Unlike 2,2'-bipyrimidine (which shows only two signals: a doublet and a triplet) or 5,5'-diamino-2,2'-bipyrimidine (which shows only one singlet for ring protons), the 5-amine derivative shows three distinct aromatic signals (Doublet, Triplet, Singlet).

C NMR Shifts (Predicted)

-

C-2, C-2' (Bridgehead): 160–162 ppm (Quaternary)

-

C-5 (Amino-bound): 145–148 ppm (Upfield shift due to electron donation)

-

C-4, C-6: 140–142 ppm

-

C-4', C-6': 155–158 ppm (Typical pyrimidine range)

-

C-5': 120–122 ppm

Infrared (IR) Spectroscopy

The IR spectrum confirms the presence of the primary amine and the integrity of the heteroaromatic core.

| Frequency (cm | Vibration Mode | Description |

| 3400 - 3450 | Asymmetric primary amine stretch. | |

| 3300 - 3350 | Symmetric primary amine stretch. | |

| 1620 - 1640 | Scissoring deformation of the amino group.[1] | |

| 1560 - 1580 | Pyrimidine ring breathing modes. | |

| 1250 - 1300 | C(aryl)-N(amine) bond stretch. |

UV-Vis Absorption

-

Solvent: Acetonitrile or Methanol

-

1: ~240 nm (

-

2: ~300–320 nm (n

-

Effect of Substitution: The amino group introduces an auxochromic shift (red shift) compared to unsubstituted 2,2'-bipyrimidine (

nm). The transition involves intramolecular charge transfer (ICT) from the amino lone pair to the electron-deficient pyrimidine rings.

Experimental Protocols

Protocol A: Verification of Asymmetry (Self-Validating Step)

To confirm you have the mono-amine and not a mixture of starting material and diamine:

-

TLC Analysis: Use a polar solvent system (e.g., 10% MeOH in DCM).

-

Mass Spectrometry (ESI+):

-

Look for

. -

Absence of

(Parent) and

-

Protocol B: Preparation for Coordination

When using 2,2'-bipyrimidine-5-amine as a ligand:

-

Dissolve 1 eq. of ligand in hot ethanol.

-

Add 1 eq. of metal salt (e.g.,

, -

The amino group generally does not coordinate if the metal is soft/borderline, as the chelating bipyrimidine pocket is thermodynamically preferred. However, the amino group can participate in H-bonding or protonation.

Applications & Logic

The selection of 2,2'-bipyrimidine-5-amine over the symmetric diamine is usually driven by the need for desymmetrization .

-

Supramolecular Building Blocks: The mono-amine allows for the "head-to-tail" construction of oligomers where the amine of one unit H-bonds to the pyrimidine nitrogen of another.

-

Push-Pull Systems: It serves as an electron-deficient bridge (bipyrimidine) with a single electron donor (amine), creating a dipole useful in non-linear optics (NLO).

-

Bioconjugation: The single amine allows for conjugation to a single biomolecule (e.g., via NHS-ester coupling) without cross-linking, which would occur with the diamine.

References

-

Synthesis of Brominated Precursors: Hymetz, A., et al. "Preparation of 5-Brominated and 5,5'-Dibrominated 2,2'-Bipyridines and 2,2'-Bipyrimidines."[4][6] The Journal of Organic Chemistry, vol. 67, no. 9, 2002, pp. 3069-3075. Link

-

Bipyrimidine Electrolytes & Redox Properties: Sevov, C. S., et al. "Interrogation of 2,2'-Bipyrimidines as Low Potential Two Electron Electrolytes."[2] Journal of the American Chemical Society, vol. 139, no. 8, 2017, pp. 2924-2927. Link

-

Commercial Reference for Amino-Bipyrimidines: ChemicalBook. "[2,2'-Bipyrimidine]-5,5'-diamine Product Page."[7][8] Accessed 2025.[3][6] Link

-

General Pyrimidine Spectroscopy: Katritzky, A. R., et al. Comprehensive Heterocyclic Chemistry II. Pergamon, 1996.[1] (Standard Reference for Pyrimidine Shifts).

Sources

- 1. tsijournals.com [tsijournals.com]

- 2. Interrogation of 2,2’-Bipyrimidines as Low Potential Two Electron Electrolytes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. connectsci.au [connectsci.au]

- 6. researchgate.net [researchgate.net]

- 7. [2,2'-Bipyrimidine]-5,5'-diamine | 2245953-18-6 [chemicalbook.com]

- 8. [2,2'-Bipyrimidine]-5,5'-diamine CAS#: 2245953-18-6 [m.chemicalbook.com]

- 9. [2,2'-Bipyrimidine]-5,5'-diamine | 2245953-18-6 [m.chemicalbook.com]

Comprehensive NMR Analysis of 2-(Pyrimidin-2-yl)pyrimidin-5-amine

The following technical guide details the 1H and 13C NMR characterization of 2-(Pyrimidin-2-yl)pyrimidin-5-amine , also known as 5-amino-2,2'-bipyrimidine . This guide is designed for researchers in medicinal chemistry and structural biology, synthesizing theoretical prediction with practical experimental protocols.

Introduction & Structural Overview

2-(Pyrimidin-2-yl)pyrimidin-5-amine (CAS: N/A for specific isomer, derivative of 2,2'-bipyrimidine) represents a critical scaffold in drug discovery, particularly as a kinase inhibitor pharmacophore where the bipyrimidine system mimics the adenine core of ATP.

The molecule consists of two pyrimidine rings linked at the C2 position.

-

Ring A (Unsubstituted): A standard pyrimidin-2-yl group.

-

Ring B (Functionalized): A pyrimidin-5-amine group attached at C2.

Structural Symmetry Analysis

Understanding the symmetry is paramount for interpreting the NMR spectrum.

-

Rotation: The C2-C2' bond allows for rotation, but in solution at room temperature, the molecule typically exhibits effective

symmetry on the NMR timescale due to rapid rotation or a planar conformation stabilized by weak C-H···N interactions. -

Equivalence:

-

Ring A: Protons at positions 4' and 6' are chemically equivalent. Proton at position 5' is unique.

-

Ring B: Protons at positions 4 and 6 are chemically equivalent due to the plane of symmetry passing through the C2-C5 axis.

-

Amine: The -NH2 protons are exchangeable and typically appear as a broad singlet.

-

Experimental Protocol

Sample Preparation

For optimal resolution and solubility of the polar amino-bipyrimidine system, DMSO-d6 is the solvent of choice. Chloroform-d (CDCl3) may result in poor solubility and aggregation, leading to broadened peaks.

Protocol:

-

Mass: Weigh approximately 5-10 mg of the sample.

-

Solvent: Add 0.6 mL of DMSO-d6 (99.9% D) containing 0.03% TMS (Tetramethylsilane) as an internal reference.

-

Mixing: Sonicate for 30 seconds to ensure complete dissolution.

-

Tube: Transfer to a high-quality 5 mm NMR tube.

Instrument Parameters

-

Frequency: 400 MHz or higher (600 MHz recommended for resolution of coupling constants).

-

Temperature: 298 K (25 °C).

-

Pulse Sequence:

-

1H: Standard zg30 (30° pulse) with a 1-second relaxation delay.

-

13C: Proton-decoupled zgpg30 with a longer relaxation delay (2-3 seconds) to account for quaternary carbons.

-

1H NMR Analysis[1][2][3][4][5][6][7][8][9][10]

The 1H NMR spectrum of 2-(Pyrimidin-2-yl)pyrimidin-5-amine is characterized by two distinct aromatic systems and an exchangeable amine signal.

Predicted Chemical Shifts (DMSO-d6)

Note: Values are estimated based on substituent additivity rules for pyrimidines and bipyrimidines.

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant ( | Structural Insight |

| Ring A: H-4', H-6' | 8.90 – 9.00 | Doublet (d) | 2H | Deshielded by adjacent N atoms. | |

| Ring B: H-4, H-6 | 8.20 – 8.35 | Singlet (s) | 2H | - | Shielded by ortho-NH2 group; Singlet due to C5 substitution. |

| Ring A: H-5' | 7.50 – 7.60 | Triplet (t) | 1H | Typical pyrimidine H5 resonance. | |

| Amine: -NH2 | 5.80 – 6.50 | Broad Singlet (br s) | 2H | - | Exchangeable; shift varies with concentration/water content. |

Mechanistic Interpretation

-

Ring A (Unsubstituted): The doublet at ~8.95 ppm and triplet at ~7.55 ppm are characteristic of a 2-substituted pyrimidine ring. The coupling constant (

Hz) corresponds to the vicinal coupling between H4'/6' and H5'. -

Ring B (Amine Substituted): The introduction of the electron-donating amino group (-NH2) at position 5 significantly shields the ortho protons (H4, H6).

-

Shielding Effect: The resonance shifts upfield from ~9.0 ppm (in unsubstituted bipyrimidine) to ~8.25 ppm.

-

Loss of Coupling: Substitution at C5 removes the vicinal proton, collapsing the H4/H6 signal into a sharp singlet.

-

13C NMR Analysis[2][5][6][7][8][11][12]

The 13C spectrum will display 7 distinct carbon environments due to symmetry.

Predicted Chemical Shifts (DMSO-d6)

| Carbon Assignment | Chemical Shift (δ, ppm) | Type | Structural Insight |

| C-2 (Linkage) | 160.0 – 162.0 | Quaternary (Cq) | Deshielded by two N atoms and ring linkage. |

| Ring A: C-4', C-6' | 157.0 – 158.0 | CH | Typical pyrimidine C4/6. |

| Ring B: C-5 (C-NH2) | 145.0 – 148.0 | Quaternary (Cq) | Ipso-carbon attached to amine; deshielded relative to CH but shielded relative to C2. |

| Ring B: C-4, C-6 | 140.0 – 144.0 | CH | Shielded by ortho-amino group effect. |

| Ring A: C-5' | 120.0 – 122.0 | CH | Most shielded aromatic carbon in Ring A. |

Structural Verification Workflow (2D NMR)

To unequivocally confirm the structure and rule out regioisomers (e.g., 4-amino isomer), a 2D NMR suite is required.

DOT Diagram: Structural Elucidation Workflow

Figure 1: Step-by-step NMR characterization workflow for bipyrimidine derivatives.

Key Correlations

-

COSY:

-

Ring A: Strong cross-peak between H4'/6' (Doublet) and H5' (Triplet).

-

Ring B: No COSY correlations for the singlet at ~8.25 ppm (isolated spin system).

-

-

HMBC:

-

Linkage Verification: H4'/6' (Ring A) and H4/6 (Ring B) should both show long-range coupling to their respective C2/C2' bridgehead carbons (~160 ppm).

-

Amine Position: The H4/6 singlet (Ring B) will show a strong 2-bond coupling (

) to the C5-NH2 carbon (~145 ppm), confirming the 5-position substitution.

-

Troubleshooting & Common Issues

Broadening of Amine Signal

-

Cause: Proton exchange with trace water in DMSO-d6.

-

Solution: Add a drop of D2O (shake and run) to exchange the NH2 signal away (it will disappear), confirming its assignment. Alternatively, cool the sample to 273 K to slow exchange and sharpen the peak.

Solubility Issues

-

Cause: Bipyrimidines can stack efficiently.

-

Solution: Gently heat the NMR tube to 40-50 °C inside the probe. Note that chemical shifts (especially NH2) are temperature-dependent and will shift upfield upon heating.

Impurities

-

Source: Common synthesis byproducts include unreacted 2-chloropyrimidine or 2,2'-bipyrimidine.

-

Check: Look for a doublet at ~8.8 ppm (2-chloropyrimidine) or a clean set of doublets/triplets matching the unsubstituted 2,2'-bipyrimidine.

References

-

Bipyrimidine Core Shifts: Bly, D. D., & Mellon, M. G. (1962). The Preparation and Properties of 2,2'-Bipyrimidine. Journal of Organic Chemistry, 27(8), 2945–2946. [Link]

-

Substituent Effects in Pyrimidines: Riand, J., et al. (1986). Carbon-13 NMR spectra of substituted pyrimidines. Journal of Heterocyclic Chemistry, 23(5), 1291-1298. [Link]

-

General NMR Data for Nitrogen Heterocycles: AIST Spectral Database for Organic Compounds (SDBS). SDBS No. 3467 (2-Aminopyrimidine). [Link]

Technical Guide: FTIR Spectral Analysis of Substituted Pyrimidines

Executive Summary

This guide provides a high-level technical framework for the structural elucidation of substituted pyrimidines using Fourier Transform Infrared (FTIR) spectroscopy.[1] Targeted at medicinal chemists and structural biologists, this document moves beyond basic peak assignment to explore the causal relationships between substituent electronics, tautomeric equilibria, and vibrational modes. It establishes a self-validating protocol for distinguishing between functional isomers (e.g., lactam-lactim tautomers) critical in drug development.

Fundamentals of Pyrimidine Vibrational Modes

The pyrimidine ring (

Core Ring Vibrations

The "skeleton" of the pyrimidine analysis relies on four primary vibrational regions.

| Vibrational Mode | Frequency Range (cm⁻¹) | Structural Insight |

| Ring Stretching (ν) | 1550 – 1600 | Mixed C=C / C=N stretching.[1] The highest energy ring mode, sensitive to conjugation. |

| Ring Breathing | 980 – 1000 | Symmetric ring expansion/contraction. Highly characteristic of the diazine core. |

| C–H Stretching (Ar) | 3000 – 3100 | Weak to medium intensity. Indicates aromaticity; disappears at substitution sites. |

| Ring Deformation (δ) | 600 – 800 | Out-of-plane (OOP) bending. Position depends heavily on substitution pattern (2-, 4-, or 5-position). |

Expert Insight: In substituted pyrimidines, the 1550–1600 cm⁻¹ region is the most diagnostic for ring integrity. Electron-donating groups (EDGs) like

Critical Analysis of Substituent Effects

Substituents perturb the pyrimidine ring electron density, causing predictable shifts in wavenumbers. Understanding these shifts allows for "self-validation" of the spectrum—if the shifts do not align with the predicted electronic effect, the sample identity or purity must be questioned.

Amino-Substituted Pyrimidines (e.g., 2-Aminopyrimidine)

Amino groups introduce N-H stretching and bending modes while engaging in resonance with the ring nitrogen atoms.

-

N-H Stretching (νNH): Primary amines show a doublet (asymmetric/symmetric) between 3300–3500 cm⁻¹ .

-

Validation: In solid-state (KBr/ATR), these bands often broaden and redshift due to intermolecular H-bonding.

-

-

NH₂ Scissoring (δNH₂): A sharp band near 1600–1650 cm⁻¹ .[1]

-

Conflict Warning: This often overlaps with the ring C=N stretch. Deconvolution or second-derivative analysis may be required.

-

-

C-N Exocyclic Stretch: 1200–1350 cm⁻¹ .[1][2] Stronger than aliphatic amines due to partial double-bond character from resonance.

Oxygenated Pyrimidines (Uracil/Cytosine Derivatives)

These compounds are notorious for Keto-Enol Tautomerism (Lactam-Lactim). The FTIR spectrum is the primary tool for determining the dominant tautomer in the solid state.

-

Carbonyl (C=O) / Lactam Form:

-

Strong band at 1650–1750 cm⁻¹ (Amide I-like).

-

If two carbonyls are present (e.g., Uracil), two bands appear (symmetric/asymmetric coupling).

-

-

Hydroxyl (C-OH) / Lactim Form:

Halogenated and Thio-Derivatives

-

C-F: 1000–1250 cm⁻¹ . Very strong intensity.

-

C-Cl: 600–800 cm⁻¹ .

-

C=S (Thione): 1100–1200 cm⁻¹ . Unlike C=O, the C=S bond is less polarized and appears at lower frequencies.

Advanced Characterization: Tautomer Identification Workflow

Tautomerism defines the biological activity of pyrimidine drugs (e.g., Gemcitabine, 5-FU). In the solid state, pyrimidines usually crystallize in the most polar form (typically Keto/Amine), but environmental factors can shift this.

The following logic flow illustrates how to use FTIR data to deduce the dominant tautomer.

Figure 1: Decision logic for distinguishing Keto-Enol and Amine-Imine tautomers in substituted pyrimidines.

Experimental Protocol: Ensuring Data Integrity

For pharmaceutical applications, reproducibility is paramount. The choice between Attenuated Total Reflectance (ATR) and KBr transmission affects the spectral resolution and peak position (due to pressure-induced lattice changes).

Method A: ATR (Preferred for Rapid Screening)

Mechanism: Uses an evanescent wave (ZnSe or Diamond crystal) to probe the surface. Pros: No sample prep; non-destructive. Cons: Lower sensitivity for weak bands; peak intensity decreases at higher wavenumbers (requires ATR correction).

Method B: KBr Pellet (Preferred for High-Res Structural Analysis)

Mechanism: Transmission through a dilute solid dispersion. Pros: Higher signal-to-noise ratio; no depth of penetration issues. Cons: Hygroscopic (water bands at 3400/1640 cm⁻¹ interfere); high pressure can induce polymorphic transitions.

Step-by-Step Workflow

Figure 2: Standardized workflow for FTIR acquisition of pyrimidine solids.

Protocol Validation Check:

-

Water Check: If a broad band exists at 3400 cm⁻¹ without a corresponding 1640 cm⁻¹ bend, it is likely N-H/O-H. If 1640 cm⁻¹ is present and broad, the sample is wet (KBr artifact).

-

CO2 Check: Ensure no doublet at 2350 cm⁻¹ (atmospheric fluctuation).

Summary of Characteristic Bands

| Functional Group | Frequency (cm⁻¹) | Description |

| Primary Amine (-NH₂) | 3300 – 3500 | Doublet (Asym/Sym). |

| Carbonyl (C=O) | 1650 – 1750 | Very strong.[1] Position lowers with H-bonding. |

| Pyrimidine Ring (C=N/C=C) | 1550 – 1600 | Diagnostic "fingerprint" for the heterocycle. |

| Nitro (-NO₂) | 1520 (Asym) / 1340 (Sym) | Strong, sharp bands.[1] |

| Methyl (-CH₃) | 2850 – 2960 | Just below aromatic C-H region. |

| Thione (C=S) | 1100 – 1200 | Found in thiouracil derivatives. |

References

-

Chaudhary, J. (2025).[2][3] FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Applied Science and Biotechnology Journal for Advanced Research.[1][2] Link

-

BenchChem. (2025). Application Notes and Protocols for the FTIR Analysis of Pyridin-1-ium butane-1-sulfonate. Link (Protocol reference for heterocyclic salts).

-

Kilic, H., et al. (2012).[4] Electronic absorption study on hydration, solvation behavior for some keto and thioketo pyrimidine derivatives. Spectrochimica Acta Part A. Link

-

NIST. (2025). Pyrimidine Infrared Spectrum (Solution/Gas Phase Data). Link

-

Biczysko, M., et al. (2012). Calculated vs. experimental IR spectrum of pyrimidine in CS2 solution. ResearchGate. Link

Sources

Solubility Profiling of 2-Aminopyrimidine Derivatives: A Technical Guide to Process Optimization

Topic: Solubility of 2-Aminopyrimidine Derivatives in Organic Solvents Content Type: Technical Guide / Whitepaper Audience: Researchers, Process Chemists, and Drug Development Scientists

Executive Summary

2-Aminopyrimidine derivatives are critical pharmacophores in medicinal chemistry, serving as the structural backbone for numerous kinase inhibitors, antifolates, and antiviral agents. Their solubility profile is a rate-limiting factor in both synthetic process development (recrystallization, purification) and formulation (bioavailability).

This guide moves beyond simple solubility tables. It provides a mechanistic understanding of why these derivatives behave as they do in various organic solvents and details self-validating protocols for determining their thermodynamic solubility. By integrating experimental rigor with thermodynamic modeling, researchers can predict solubility behavior to optimize yield and purity.

Thermodynamic Fundamentals & Solvent Interaction Mechanisms

To control solubility, one must understand the competing forces at the molecular level. 2-Aminopyrimidine derivatives possess a unique "push-pull" electronic structure that dictates their interaction with solvents.

The Solute: Electronic Architecture

-

Hydrogen Bond Donors (HBD): The exocyclic amino group (–NH₂) acts as a strong donor.

-

Hydrogen Bond Acceptors (HBA): The endocyclic nitrogen atoms (

and -

Implication: These molecules have high lattice energy due to strong intermolecular hydrogen bonding (dimerization) in the solid state. Dissolution requires a solvent capable of disrupting these crystal lattice forces.

Solvent Classes & Interaction Logic

The solubility of 2-aminopyrimidines generally follows the order: Dipolar Aprotic > Polar Protic > Non-polar .

| Solvent Class | Examples | Mechanism of Action | Suitability |

| Dipolar Aprotic | NMP, DMF, DMSO | High dipole moment disrupts crystal lattice; weak HBA capability but strong dipole-dipole interaction. | High: Best for initial dissolution and reaction media. |

| Polar Protic | Methanol, Ethanol | Forms H-bonds with ring nitrogens (acceptors) and amino groups (donors). | Moderate to High: Ideal for recrystallization (temperature-dependent solubility). |

| Esters/Ketones | Ethyl Acetate, Acetone | Moderate polarity; acts primarily as HBA. | Moderate: Good anti-solvents or co-solvents. |

| Non-Polar | Hexane, Cyclohexane | Weak van der Waals interactions only. | Low: Excellent anti-solvents for precipitation. |

Experimental Protocols: Determination of Solubility

Accurate solubility data is the foundation of process design. Two distinct protocols are presented here: the Equilibrium Shake-Flask Method (Gold Standard) and the Laser Monitoring Method (Dynamic/High-Throughput).

Protocol A: Gravimetric Equilibrium Shake-Flask

Use this method for generating thermodynamic data for regulatory filing or critical process parameters.

Materials:

-

Jacketed glass vessel (50 mL) with temperature control (

0.05 K). -

0.22

m PTFE syringe filters (pre-heated to experimental temperature). -

Analytical balance (precision

0.0001 g).

Workflow:

-

Saturation: Add excess solid 2-aminopyrimidine derivative to the solvent.[1]

-

Equilibration: Agitate at constant temperature for 24–48 hours.

-

Self-Validation Check: Measure concentration at 24h and 48h. If deviation is <1%, equilibrium is reached.

-

-

Phase Separation: Stop agitation and allow settling for 2 hours (isothermal).

-

Sampling: Withdraw supernatant using a pre-heated syringe/filter assembly to prevent "crash-out" during transfer.

-

Quantification: Gravimetric analysis (evaporation) or HPLC analysis.

Protocol B: Laser Monitoring (Dynamic Method)

Use this method for rapid screening of multiple solvents or metastable zone width (MSZW) determination.

Mechanism: A laser beam passes through a suspension. As temperature increases, the solid dissolves, increasing transmission. The "clear point" indicates saturation temperature.

Figure 1: Workflow for Laser Monitoring Solubility Determination. This dynamic method captures both the dissolution (solubility) and nucleation (metastable zone) boundaries.

Data Analysis & Mathematical Modeling

Raw data points are insufficient for process simulation. You must correlate data using thermodynamic models to predict solubility at unmeasured temperatures.

The Modified Apelblat Equation

This is the most robust empirical model for 2-aminopyrimidine derivatives in polar solvents.

- : Mole fraction solubility

- : Absolute temperature (K)[2][3][4][5][6]

- : Empirical parameters derived from regression.

Interpretation:

-

Parameter A & B: Relate to the enthalpy of solution and non-ideal solution behavior.

-

Parameter C: Accounts for the temperature dependence of the enthalpy of fusion.

Thermodynamic Parameters

From the solubility data, calculate the dissolution enthalpy (

-

If

: Endothermic (Solubility increases with T). -

If

: Spontaneous dissolution.

Case Study: 2-Aminopyridine Solvent Landscape

Based on aggregated literature data [1, 5], the solubility profile of the core scaffold, 2-aminopyridine, provides a baseline for derivatives.

Table 1: Solubility Hierarchy (Mole Fraction at 298.15 K)

| Rank | Solvent | Mole Fraction ( | Rationale |

| 1 | NMP (N-Methyl-2-pyrrolidone) | > 0.35 | Strong dipole-dipole + H-bond acceptor ability. |

| 2 | DMF (Dimethylformamide) | ~ 0.30 | Similar to NMP but slightly lower boiling point. |

| 3 | Methanol | ~ 0.18 | Small size allows efficient solvation of the amine. |

| 4 | Ethanol | ~ 0.14 | Steric bulk reduces solvation efficiency vs. MeOH. |

| 5 | Acetonitrile | ~ 0.08 | Polar aprotic, but lacks H-bond donor capability. |

| 6 | Cyclohexane | < 0.01 | Non-polar; cannot overcome lattice energy. |

Process Insight: For a crystallization process, a mixture of Ethanol (Solvent) and Cyclohexane (Anti-solvent) is often effective. The high solubility gradient allows for high recovery yields upon cooling or anti-solvent addition.

Logic for Process Solvent Selection

When developing a new derivative (e.g., 2-amino-4,6-dimethylpyrimidine), use this decision tree to select the optimal solvent system.

Figure 2: Decision Matrix for Solvent Selection. This logic guides the transition from structural analysis to process definition.

References

-

Vertex AI Search. (2025). Solubility of Pyrimidin-2-amine. Solubility of Things. 7[3]

-

Benchchem. (2025).[1] An In-depth Technical Guide on the Solubility of 2-Amino-4,6-dimethoxypyrimidine in Organic Solvents. 1

-

Sigma-Aldrich. (n.d.). 2-Amino-4-methoxy-6-methylpyrimidine Properties. 8

-

Journal of Chemical & Engineering Data. (2022). Investigation into Solubility and Solvent Effect of 2-Aminopyridine in Different Mono-Solvents. ACS Publications. 3[1][3][9]

-

Revue Roumaine de Chimie. (n.d.). Solubility of a Series of Pyrimidine Derivatives in Methanol. 4

-

MDPI. (2022). Experimental Examination of Solubility and Lipophilicity of Novel Bioactive Hybrid Compounds. 5

-

Enamine. (n.d.). Solubility Assay by Laser Nephelometry. 10[1][3]

-

Dissolution Technologies. (2023). Using a Laser Monitoring Technique for Dissolution and Thermodynamic Study. 11

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. revroum.lew.ro [revroum.lew.ro]

- 5. mdpi.com [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. 2-Amino-4-methoxy-6-methylpyrimidine 98 7749-47-5 [sigmaaldrich.com]

- 9. Co-crystal formation between 2-amino-4,6-dimethylpyrimidine and new p-xylylene-bis(thioacetic) acid - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 10. enamine.net [enamine.net]

- 11. dissolutiontech.com [dissolutiontech.com]

Theoretical Profiling of 2-(Pyrimidin-2-yl)pyrimidin-5-amine: A Computational Guide

Abstract This technical guide outlines the theoretical framework for characterizing 2-(Pyrimidin-2-yl)pyrimidin-5-amine , a critical bipyrimidine scaffold with significant applications in coordination chemistry and medicinal pharmacophores.[1] By synthesizing Density Functional Theory (DFT) protocols with ADMET profiling, this document provides researchers with a validated roadmap for predicting the structural, electronic, and pharmaceutical properties of this molecule.

Introduction & Structural Significance[1][2][3][4][5]

The molecule 2-(Pyrimidin-2-yl)pyrimidin-5-amine represents a specific class of nitrogen-rich heterocycles.[1] Structurally, it consists of two pyrimidine rings connected at the C2 positions, with a primary amine (-NH₂) substituent at the C5 position of one ring.

Key Structural Features:

-

Bipyrimidine Core: The 2,2'-bipyrimidine motif acts as a strong chelating agent (N,N'-donor) for transition metals, relevant in catalysis and Metal-Organic Frameworks (MOFs).[1]

-

Amine Functionalization: The C5-amine acts as an electron-donating group (EDG), modulating the electron density of the pyrimidine ring and providing a handle for further derivatization (e.g., amide coupling).

-

Nitrogen Richness: With five nitrogen atoms, the molecule exhibits high electron affinity and specific hydrogen-bonding capabilities essential for drug-receptor interactions.[1]

Computational Methodology (The Protocol)

To ensure scientific integrity, the following computational pipeline is recommended. This protocol aligns with current best practices for nitrogen-rich heterocycles [1, 2].[1]

The "Gold Standard" Configuration

For organic systems of this size (approx. 19 atoms), the B3LYP hybrid functional remains the workhorse, but it must be augmented with dispersion corrections to account for π-π stacking interactions common in pyrimidines.

| Parameter | Recommended Setting | Rationale |

| Software | Gaussian 16 / ORCA 5.0 | Industry standard for DFT.[1] |

| Functional | B3LYP-D3(BJ) or M06-2X | D3(BJ) corrects for dispersion forces; M06-2X is superior for thermodynamics and non-covalent interactions.[1] |

| Basis Set | 6-311++G(d,p) | Triple-zeta quality with diffuse functions (++) is critical for describing the lone pairs on the five nitrogen atoms.[1] |

| Solvation | IEF-PCM (Water/DMSO) | Simulates physiological or experimental environments.[1] |

| Frequency | Harmonic Approx.[1][2] | Required to verify stationary points (zero imaginary frequencies) and calculate ZPE. |

Computational Workflow Diagram

The following diagram illustrates the logical flow of the theoretical characterization process.

Caption: Figure 1. Standardized DFT workflow for the characterization of aminopyrimidine derivatives.

Electronic Structure & Reactivity

Frontier Molecular Orbitals (FMO)

The reactivity of 2-(Pyrimidin-2-yl)pyrimidin-5-amine is governed by the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).[1][3]

-

HOMO Location: Predominantly localized on the 5-amine group and the adjacent pyrimidine ring carbons.[1] The amine lone pair contributes significantly to the HOMO energy, making the molecule a nucleophile at this position.

-

LUMO Location: Distributed across the bipyrimidine π-system .[1] This delocalization facilitates electron acceptance, crucial for reduction reactions or back-bonding in metal complexes.[1]

-

Band Gap (

): A lower band gap (typically 3.5 - 4.5 eV for such conjugated systems) indicates high chemical reactivity and "soft" character, suggesting high polarizability [3].

Molecular Electrostatic Potential (MESP)

MESP mapping is vital for predicting non-covalent interactions (drug-receptor binding).[1]

-

Negative Regions (Red): Concentrated around the ring nitrogens (N1, N3 of both rings). These are the primary hydrogen bond acceptors and metal chelation sites.

-

Positive Regions (Blue): Localized on the amine protons (-NH₂) and ring hydrogens, serving as hydrogen bond donors.

Spectroscopic Validation Protocols

To validate theoretical models against experimental data, specific scaling factors must be applied.

Infrared (IR) Spectroscopy

DFT calculations often overestimate vibrational frequencies due to the neglect of anharmonicity.

-

Protocol: Calculate frequencies at B3LYP/6-311++G(d,p).

-

Correction: Apply a scaling factor of 0.961 - 0.967 to the raw values [4].

-

Signature Peaks: Look for the N-H symmetric/asymmetric stretch (3300-3500 cm⁻¹) and the C=N ring stretch (approx. 1580 cm⁻¹).

NMR Prediction[1]

-

Method: GIAO (Gauge-Independent Atomic Orbital) method.[1]

-

Reference: TMS (Tetramethylsilane) optimized at the same level of theory.

-

Solvent Effect: Use the PCM model with DMSO, as aminopyrimidines often show poor solubility in non-polar solvents, affecting chemical shifts.

Pharmaceutical Profiling (ADMET)

For drug development, the physicochemical properties determine the molecule's viability as a lead compound. The following predictions are based on QSAR models relevant to this scaffold [5, 6].

Predicted ADMET Properties[1]

| Property | Predicted Range/Value | Interpretation |

| Molecular Weight | ~173.18 g/mol | Optimal. Well below the 500 Da limit (Lipinski's Rule of 5).[1] |

| LogP (Lipophilicity) | 0.5 - 1.2 | Highly Favorable. Indicates good oral bioavailability and balance between solubility and permeability.[1] |

| TPSA (Topological Polar Surface Area) | ~75 - 85 Ų | Good. <140 Ų suggests high probability of cell membrane permeability.[1] |

| H-Bond Donors | 2 (Amine H's) | Compliant. (Rule < 5).[1] |

| H-Bond Acceptors | 5 (Ring N's + Amine N) | Compliant. (Rule < 10).[1] |

Bioactivity & Tautomerism Logic

The biological activity is heavily influenced by tautomerism. While the amino form is generally dominant, the imino tautomer can exist in equilibrium, affecting binding modes.

Caption: Figure 2. Tautomeric equilibrium and its impact on receptor binding modes.

Conclusion

The theoretical profiling of 2-(Pyrimidin-2-yl)pyrimidin-5-amine reveals a versatile scaffold.[1] Its electronic structure is defined by the interplay between the electron-rich bipyrimidine core and the electron-donating amine.[1] For researchers, the B3LYP-D3/6-311++G(d,p) level of theory offers the optimal balance of accuracy and cost for characterizing this system. ADMET predictions suggest it is a highly "drug-like" fragment, ideal for fragment-based drug discovery (FBDD) or as a ligand in metallodrug design.[1]

References

-

Electronic and Optical Excitations of Aminopyrimidine Molecules. SciSpace. Available at: [Link]

-

Best Practice DFT Protocols for Basic Molecular Computational Chemistry. ChemRxiv. Available at: [Link]

-

Computational study of heterocyclic anticancer compounds through NBO method. ResearchGate. Available at: [Link]

-

In acid-aminopyrimidine continuum: experimental and computational studies. PubMed Central (PMC). Available at: [Link]

-

Nitrogen Containing Heterocycles as Anticancer Agents: A Medicinal Chemistry Perspective. MDPI. Available at: [Link]

-

DFT Calculation, ADME/T and Molecular Docking Approach of Methyl 2-oxo-1,2-dihydrofuro[3,4-d]pyrimidine. SciELO. Available at: [Link]

Sources

Advanced Synthesis of 2,2'-Bipyrimidine: Mechanisms & Protocols

Executive Summary

2,2'-Bipyrimidine (bpm) is a critical N-donor ligand used extensively in the construction of Metal-Organic Frameworks (MOFs), supramolecular architectures, and as a bridging ligand in photophysical ruthenium complexes.[1] Its electron-deficient pyrimidine rings create a low-lying LUMO, making it an exceptional electron acceptor in coordination chemistry.

This technical guide analyzes the two dominant synthetic pathways for 2,2'-bipyrimidine formation: Nickel-Mediated Reductive Homocoupling (the modern standard) and Palladium-Catalyzed Stille Coupling (the highly selective alternative). We prioritize the Nickel-mediated route due to its scalability and avoidance of toxic organotin intermediates.

Mechanistic Analysis: Nickel-Mediated Reductive Coupling

The most efficient laboratory-scale synthesis utilizes a zero-valent nickel complex, generated in situ from Ni(II) salts and a reducing agent (typically Zinc dust). This method, often referred to as the Iyoda coupling , operates under mild conditions compared to the classical Ullmann reaction.

The Catalytic Cycle

The reaction proceeds via a Ni(0)/Ni(II) redox cycle. The electron-deficient nature of the 2-chloropyrimidine substrate facilitates the initial oxidative addition step, which is often the rate-determining step in electron-rich aryl halides but occurs readily here.

Key Mechanistic Steps:

-

Catalyst Generation: The precatalyst (e.g., NiCl₂ or NiBr₂(PPh₃)₂) is reduced by Zn to active Ni(0)Lₙ.

-

Oxidative Addition (OA): The Ni(0) species inserts into the C-Cl bond of 2-chloropyrimidine, forming a transient monomeric Aryl-Ni(II)-Cl species.

-

Disproportionation / Metathesis: Two Aryl-Ni(II) species undergo ligand exchange (often facilitated by halide bridging) to form a Bis(aryl)-Ni(II) complex and a Ni(II) dihalide by-product.

-

Reductive Elimination (RE): The Bis(aryl)-Ni(II) complex collapses to release the 2,2'-bipyrimidine product and regenerates Ni(0).

Pathway Visualization

The following diagram illustrates the Ni(0)/Ni(II) homocoupling cycle.

Figure 1: Nickel-catalyzed reductive homocoupling cycle showing the critical disproportionation step required to form the bis-aryl intermediate.[2]

Alternative Mechanism: Stille Cross-Coupling

For asymmetric derivatives or when avoiding zinc salts is necessary, the Stille coupling is the preferred route. It couples a 2-stannylpyrimidine with a 2-halopyrimidine.

Critical Constraint: The 2-stannylpyrimidine intermediate is unstable due to the electron-withdrawing nature of the pyrimidine ring, which makes the C-Sn bond labile to protodestannylation.

Reaction Equation:

Experimental Protocol: Ni-Mediated Synthesis

This protocol is based on the Iyoda method, optimized for reproducibility and yield. It uses 2-chloropyrimidine as the starting material, which is cheaper and more stable than the iodo-analog used in Ullmann couplings.

Reagents & Materials Table

| Component | Role | Specification | Stoichiometry |

| 2-Chloropyrimidine | Substrate | >98% Purity | 1.0 equiv |

| NiCl₂(PPh₃)₂ | Pre-catalyst | Anhydrous | 0.1 equiv (10 mol%) |

| Zinc Dust | Reductant | Activated (HCl wash) | 1.2 - 1.5 equiv |

| Et₄NI | Additive | Tetraethylammonium iodide | 0.5 equiv |

| THF | Solvent | Dry, Oxygen-free | 0.2 M conc. |

Step-by-Step Methodology

Phase 1: Catalyst Activation (The "Self-Validating" Step)

-

Setup: Flame-dry a 250 mL Schlenk flask equipped with a magnetic stir bar. Cycle Argon/Vacuum 3 times.

-

Charging: Add NiCl₂(PPh₃)₂ (yellow solid), Et₄NI (white solid), and activated Zn dust (grey powder) under a counter-flow of Argon.

-

Solvation: Cannulate anhydrous THF into the flask.

-

Activation: Stir at room temperature for 30 minutes.

-

Validation Check: The mixture should shift from yellow to a deep reddish-brown or dark red color. This visual cue confirms the generation of the active Ni(0) species. If the solution remains pale yellow, the system still contains oxygen or wet solvent.

-

Phase 2: Reaction & Workup

-

Addition: Add 2-chloropyrimidine (dissolved in minimal dry THF) via syringe to the active catalyst mixture.

-

Heating: Heat the mixture to reflux (66°C) for 12–24 hours.

-

Quenching: Cool to room temperature. Pour the mixture into 10% aqueous ammonia (NH₄OH).

-

Causality: Ammonia acts as a ligand to sequester the nickel and zinc ions, breaking up the metal-organic residue and solubilizing the byproducts as amine complexes (blue/colorless).

-

-

Extraction: Extract with Dichloromethane (DCM) (3 x 50 mL). The product is in the organic layer.[3]

-

Purification: Wash combined organics with brine, dry over MgSO₄, and concentrate. Recrystallize from Ethanol or purify via flash chromatography (EtOAc/Hexane) if necessary.

Troubleshooting & Optimization

The success of 2,2'-bipyrimidine formation relies heavily on the quality of the "inert" environment.

| Observation | Root Cause | Corrective Action |

| No Color Change (Yellow) | Inactive Ni(0) due to O₂/H₂O | Re-dry THF over Na/Benzophenone; ensure Zn is activated (wash with dilute HCl, then water/acetone/ether, dry under vac). |

| Low Yield (<40%) | Homocoupling stalled | Add PPh₃ (20 mol%) explicitly to stabilize the Ni(0) species if using NiCl₂ without phosphine ligands. |

| Product Contamination | Zinc residues | Ensure the ammonia wash is vigorous and prolonged. A subsequent EDTA wash can remove stubborn Zn traces. |

References

-

Iyoda, M., Otsuka, H., Sato, K., Nisato, N., & Oda, M. (1990). Homocoupling of aryl halides using nickel(II) complex and zinc in the presence of tetraethylammonium iodide. Bulletin of the Chemical Society of Japan. Link

-

Nas, R., & Iyoda, M. (2002). Improved synthesis of 2,2'-bipyrimidine. Organic Preparations and Procedures International. Link

-

Stille, J. K. (1986). The Palladium-Catalyzed Cross-Coupling Reactions of Organotin Reagents with Organic Electrophiles. Angewandte Chemie International Edition. Link

-

Hassan, J., Sevignon, M., Gozzi, C., Schulz, E., & Lemaire, M. (2002). Aryl-Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction. Chemical Reviews. Link

-

Weix, D. J. (2015). Methods and Mechanisms for Cross-Electrophile Coupling of Csp2 Halides with Alkyl Electrophiles. Accounts of Chemical Research. Link

Sources

Advanced Biological Profiling of Novel Pyrimidine Derivatives: From Rational Design to Hit Validation

Executive Summary The pyrimidine scaffold remains a cornerstone of modern medicinal chemistry, serving as the pharmacophore for over 25% of the top-selling small molecule drugs, including 5-Fluorouracil (5-FU) and Imatinib. For drug development professionals, the challenge is no longer just synthesis, but the implementation of a robust, self-validating biological screening cascade that filters false positives early. This guide details a high-fidelity screening workflow for novel pyrimidine derivatives, moving from primary cytotoxicity to mechanistic kinase profiling and ADME/Tox validation.

Module 1: Rational Design & Structure-Activity Relationship (SAR) Logic

Before initiating wet-lab screening, one must understand the structural causality that drives pyrimidine bioactivity. The pyrimidine ring (1,3-diazine) offers three critical vectors for modification—positions C2, C4, and C6—which dictate target affinity and solubility.

-

C2 Position: Modifications here (e.g., amino or thio groups) often enhance hydrogen bonding with the hinge region of kinase ATP-binding pockets.

-

C4/C6 Positions: Substitution with bulky hydrophobic groups (aryl/heteroaryl) at these positions typically improves hydrophobic interactions within the target's allosteric sites, a strategy critical for EGFR and Aurora kinase inhibitors.

-

Electron Withdrawal: Introducing electron-withdrawing groups (e.g., -Cl, -F, -NO2) on the pendant phenyl rings often increases metabolic stability and potency by altering the pKa of the pyrimidine nitrogens.

Figure 1: The Pyrimidine Screening Cascade The following workflow illustrates the logical progression from synthesis to lead identification, ensuring resources are only allocated to the most promising candidates.

Caption: Step-wise screening cascade for pyrimidine derivatives, filtering candidates by potency (IC50) and Selectivity Index (SI).

Module 2: Primary Cytotoxicity Screening (The "Go/No-Go" Gate)

The MTT assay is the industry standard for high-throughput cytotoxicity screening. However, common errors in cell seeding density and incubation times often yield non-reproducible IC50 values.

Protocol 1: Optimized MTT Viability Assay

Objective: Determine the IC50 (concentration inhibiting 50% growth) of derivatives against a panel of cancer cell lines (e.g., MCF-7, HCT-116, HepG2).

Reagents:

-

MTT Reagent: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (5 mg/mL in PBS).

-

Solubilization Buffer: DMSO (Dimethyl sulfoxide).

Step-by-Step Methodology:

-

Seeding (Critical): Seed tumor cells at

to-

Expert Insight: Do not over-seed. Control wells must remain in the log-growth phase (non-confluent) at the end of the experiment (72h) to prevent contact inhibition from masking drug effects.

-

-

Equilibration: Incubate for 24 hours at 37°C, 5% CO2 to allow attachment.

-

Treatment: Replace medium with 100 µL of fresh medium containing the test compound (Serial dilutions: 0.1 – 100 µM).

-

Control: Include 0.1% DMSO (Vehicle Control) and Doxorubicin (Positive Control).

-

-

Exposure: Incubate for 48 to 72 hours.

-

Development: Add 20 µL MTT stock solution to each well. Incubate for exactly 4 hours .

-

Solubilization: Carefully aspirate medium (do not disturb crystals) and add 150 µL DMSO. Shake for 10 mins.

-

Readout: Measure absorbance at 570 nm (reference 630 nm).

Data Analysis:

Calculate % Cell Viability =

Table 1: Representative Cytotoxicity Data (Mock Data for Context)

| Compound ID | R1 (C2-Pos) | R2 (C4-Pos) | MCF-7 IC50 (µM) | HepG2 IC50 (µM) | HCT-116 IC50 (µM) |

| PYR-101 | -NH2 | -Cl | 45.2 ± 1.2 | >100 | 55.1 ± 2.1 |

| PYR-102 | -NH-Ph | -Ph-4-F | 12.4 ± 0.8 | 15.6 ± 1.1 | 10.2 ± 0.9 |

| PYR-103 | -NH-Ph-4-OMe | -Ph-4-NO2 | 2.1 ± 0.1 | 3.4 ± 0.2 | 1.8 ± 0.1 |

| 5-FU (Ref) | - | - | 4.5 ± 0.3 | 5.1 ± 0.4 | 3.9 ± 0.2 |

Note: Compound PYR-103 demonstrates superior potency, likely due to the electron-donating methoxy group enhancing binding affinity [1].

Module 3: Target-Specific Mechanistic Validation (Kinase Inhibition)

Many bioactive pyrimidines function as ATP-competitive kinase inhibitors (e.g., targeting EGFR or CDK2). Once a "Hit" is identified in the MTT assay, you must validate the mechanism.

Protocol 2: Luminescent Kinase Inhibition Assay

Objective: Quantify the inhibition of a specific kinase (e.g., EGFR) by measuring residual ATP.

Step-by-Step Methodology:

-

Reaction Setup: In a white 384-well plate, mix:

-

2 µL Kinase (e.g., EGFR, 1 ng/µL).

-

2 µL Substrate (Poly Glu:Tyr).

-

1 µL Test Compound (in DMSO).[4]

-

-

Initiation: Add 2 µL ATP (10 µM) to start the reaction.

-

Incubation: Incubate at room temperature for 60 minutes.

-

Termination & Detection: Add 5 µL of ADP-Glo™ Reagent (Promega) to stop the reaction and deplete remaining ATP. Incubate 40 mins.

-

Readout: Add Kinase Detection Reagent (converts ADP to ATP, then to light via luciferase). Measure Luminescence.

-

Interpretation: High luminescence = High ADP production = High Kinase Activity (Low Inhibition). Low luminescence = High Inhibition.

-

Figure 2: Mechanism of Pyrimidine-Based Kinase Inhibition This diagram visualizes how pyrimidine derivatives compete with ATP to block downstream oncogenic signaling.

Caption: Competitive inhibition of EGFR kinase by pyrimidine derivatives prevents substrate phosphorylation, triggering apoptosis.

Module 4: ADME & Toxicity Profiling[5]

A potent compound is useless if it is toxic to healthy cells or metabolically unstable.

Protocol 3: Selectivity Index (SI) Determination

To ensure safety, compare cytotoxicity in tumor cells vs. normal cells (e.g., HEK293 or primary fibroblasts).

-

Formula:

. -

Standard: An

is generally considered a safe therapeutic window for early-stage hits [2].

Protocol 4: Hepatotoxicity Screening (HepG2)

Since the liver is the primary site of metabolism, screening against HepG2 cells (using the MTT protocol above) helps predict potential drug-induced liver injury (DILI).

References

-

Diverse Biological Activity of Pyrimidine Derivatives: A Review. PubMed. (2025). Retrieved from [Link]

-

Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. (2013). Retrieved from [Link]

-

Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases. Journal of Medicinal Chemistry. (2021).[5][6] Retrieved from [Link]

Sources

Technical Guide: Discovery & Development of 2-(Pyrimidin-2-yl)pyrimidin-5-amine as a Kinase Inhibitor

This guide details the technical discovery, synthesis, and characterization of 2-(Pyrimidin-2-yl)pyrimidin-5-amine (CAS 1154009-40-1), a pivotal scaffold in kinase inhibitor development. This structure represents a classic "privileged scaffold" in medicinal chemistry, specifically designed to target the ATP-binding hinge region of protein kinases via a bidentate hydrogen-bonding motif.

Executive Summary

The molecule 2-(Pyrimidin-2-yl)pyrimidin-5-amine (hereafter referred to as BP-5A ) serves as a high-value fragment and core scaffold in the discovery of ATP-competitive kinase inhibitors. Its structure—a 2,2'-bipyrimidine system with a strategic amine substitution at the 5-position—is engineered to mimic the adenine ring of ATP. This guide explores its role as a hinge-binding motif, its synthesis via cross-coupling methodologies, and its optimization into potent inhibitors for targets such as CDKs (Cyclin-Dependent Kinases) and JAKs (Janus Kinases) .

Structural Rationale & Mechanism of Action[1][2]

The "Privileged Scaffold" Hypothesis

Kinase inhibitors typically target the ATP-binding pocket, specifically the "hinge region" connecting the N- and C-terminal lobes. The 2,2'-bipyrimidine core of BP-5A offers a planar, nitrogen-rich architecture that facilitates:

-

Bidentate Hydrogen Bonding: The nitrogen atoms at the 1 and 1' positions (or 3 and 3') can accept hydrogen bonds from the backbone amide NH of the hinge residues.

-

Planarity: The C-C bond between the pyrimidine rings allows for a planar conformation, essential for slotting into the narrow ATP cleft.

-

Vectorial Growth: The 5-amino group provides a distinct vector for chemical elaboration into the "solvent-exposed region" or the "ribose-binding pocket," allowing for the attachment of solubilizing groups (e.g., piperazines, morpholines) or selectivity-determining moieties.

Binding Mode

BP-5A functions as a Type I ATP-competitive inhibitor .

-

Hinge Interaction: The pyrimidine nitrogens interact with the hinge backbone (e.g., Leu83 in CDK2 or Met90 in JAK2).

-

Gatekeeper Interaction: Substituents on the pyrimidine rings can be tuned to interact with the gatekeeper residue, determining selectivity (e.g., Threonine vs. Methionine gatekeepers).

Signaling Pathway Context (CDK/JAK Example)

The following diagram illustrates the critical signaling nodes where BP-5A-derived inhibitors exert their effect, specifically blocking downstream proliferation signals.

Caption: Signal transduction pathways (JAK-STAT and MAPK-CDK) targeted by 2,2'-bipyrimidine-based inhibitors. BP-5A derivatives block phosphorylation events critical for G1/S phase transition.

Discovery & Synthesis Protocols

Fragment-Based Discovery (FBDD)

BP-5A is often identified via Fragment-Based Drug Discovery (FBDD) screens using Surface Plasmon Resonance (SPR) or X-ray crystallography.

-

Hit Validation: Low molecular weight (<250 Da), high ligand efficiency (LE).

-

Evolution: The 5-amine serves as the "growth vector" for fragment linking or growing.

Synthetic Route: Suzuki-Miyaura Coupling

The most robust synthesis of 2-(Pyrimidin-2-yl)pyrimidin-5-amine involves the palladium-catalyzed cross-coupling of a 2-chloropyrimidine derivative with a 2-pyrimidinylboronate.

Protocol:

-

Reactants: 5-amino-2-chloropyrimidine (Electrophile) + 2-(tributylstannyl)pyrimidine or 2-pyrimidinylboronic acid (Nucleophile).

-

Catalyst: Pd(PPh3)4 or Pd(dppf)Cl2.

-

Solvent/Base: 1,4-Dioxane / Na2CO3 (aq).

-

Conditions: Reflux at 100°C for 12-24h under inert atmosphere (Ar/N2).

Caption: Palladium-catalyzed Suzuki-Miyaura cross-coupling strategy for the synthesis of the 2,2'-bipyrimidine scaffold.

Structure-Activity Relationship (SAR)

The optimization of BP-5A focuses on improving potency (IC50) and selectivity (Kinome scan).

| Position | Modification | Effect on Activity / Property |

| Core (2,2'-Bipyrimidine) | None (Scaffold) | Essential for hinge binding (Adenine mimetic). Planarity is critical. |

| 5-Amine (N-R1) | Acylation (Amide) | Increases H-bond acceptor capability; targets the "sugar pocket". Common in CDK inhibitors. |

| 5-Amine (N-R1) | Sulfonylation | Improves metabolic stability; targets specific hydrophobic pockets (e.g., in JAKs). |

| 5-Amine (N-R1) | Aryl/Heteroaryl | Extends into the solvent channel; modulates solubility and PK properties. |

| Pyrimidine Ring (C4/C6) | Small Alkyl (Me/Et) | Can induce steric clash with gatekeeper residues to improve selectivity (e.g., vs. EGFR). |

| Pyrimidine Ring (C4/C6) | Halogen (F/Cl) | Modulates pKa of the ring nitrogens; influences H-bond strength with the hinge. |

Key SAR Insight

The 5-amino group is the critical "handle." Unsubstituted, the molecule is a weak binder (high µM IC50). Derivatization at this position (e.g., converting the amine to a urea or amide) typically improves potency into the low nanomolar (nM) range by engaging additional residues like Asp86 (CDK2) or Glu residues in the active site.

Biological Characterization Protocols

In Vitro Kinase Assay (FRET-based)

To validate BP-5A derivatives, a Z'-LYTE™ or LanthaScreen™ assay is standard.

Protocol:

-

Reagents: Recombinant Kinase (e.g., CDK2/CyclinA), Fluorescein-labeled peptide substrate, ATP (Km concentration), Test Compound (BP-5A derivative).

-

Incubation: Mix kinase, substrate, and compound in reaction buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35). Incubate 1h at RT.

-

Detection: Add Development Reagent (Protease). Phosphorylated peptide is protected from cleavage.

-

Readout: Measure Fluorescence Resonance Energy Transfer (FRET) signal.

-

Analysis: Calculate IC50 using a sigmoidal dose-response equation (Prism/Excel).

Cellular Selectivity Profile

Data below represents a hypothetical profile for a BP-5A derivative optimized for CDK inhibition.

| Kinase Target | IC50 (nM) | Selectivity Fold | Clinical Relevance |

| CDK2/CyclinA | 12 | 1x (Ref) | G1/S Transition Block |

| CDK1/CyclinB | 45 | 3.7x | G2/M Transition |

| JAK2 | >10,000 | >800x | Hematological Toxicity Sparing |

| EGFR | >10,000 | >800x | Skin Toxicity Sparing |

| GSK3β | 150 | 12.5x | Wnt Pathway Cross-reactivity |

References

- Fischer, P. M. (2004). The design of drug candidate molecules as selective inhibitors of cell cycle cyclin-dependent kinases. Current Pharmaceutical Design.

- Zhang, J., et al. (2009). Targeting cancer with small molecule kinase inhibitors.

-

Noble, M. E., Endicott, J. A., & Johnson, L. N. (2004). Protein kinase inhibitors: insights into drug design from structure. Science. [Link]

Technical Guide: 2-(Pyrimidin-2-yl)pyrimidin-5-amine as a Scaffold in Medicinal Chemistry

This technical guide details the medicinal chemistry utility, synthetic pathways, and structural biology of the 2-(pyrimidin-2-yl)pyrimidin-5-amine scaffold.

Executive Summary

2-(Pyrimidin-2-yl)pyrimidin-5-amine (hereafter referred to as Scaffold 1 ) represents a rigid, nitrogen-rich privileged structure in modern drug discovery. While 2-aminopyrimidines are ubiquitous in kinase inhibitors (e.g., Imatinib, Pazopanib), the 2,2'-bipyrimidine core offers a distinct physicochemical profile characterized by enhanced planarity, increased water solubility, and a unique bidentate hydrogen-bonding capability.

This guide analyzes Scaffold 1 as a high-value fragment for Fragment-Based Drug Discovery (FBDD) and a core template for ATP-competitive kinase inhibitors. It details the synthetic logic for constructing the C2–C2' biaryl bond and elaborating the C5-amine vector.

Structural Biology & Pharmacophore Analysis[1]

The utility of Scaffold 1 stems from its ability to mimic the adenine ring of ATP while offering specific vectors for chemical elaboration.

Physicochemical Properties

-

Rigidity: The C2–C2' bond connects two electron-deficient rings. Unlike biphenyl systems, the repulsion between the ortho nitrogens (N1/N3 and N1'/N3') creates a high rotational energy barrier, favoring specific conformations (often twisted in solution but capable of planarizing in a binding pocket).

-

Polarity: The high nitrogen count (N=5) lowers logP compared to carbocyclic analogs, improving aqueous solubility—a critical parameter for oral bioavailability.

-

Basicity: The pyrimidine ring nitrogens are weakly basic, while the C5-exocyclic amine is a competent nucleophile for derivatization.

Kinase Hinge Binding Mode

In the context of kinase inhibition, Scaffold 1 functions as a hinge binder. The binding mode typically involves:

-

Acceptor: One of the pyrimidine ring nitrogens (N1 or N3) accepts a hydrogen bond from the backbone NH of the hinge region (e.g., Met, Leu, or Val residues).

-

Donor: The C5-amino group (or an amide derived from it) donates a hydrogen bond to the backbone carbonyl of the hinge.

-

Vector: The C5-position directs substituents into the solvent-exposed region or the ribose-binding pocket, allowing for the optimization of pharmacokinetic properties without disrupting the core binding mode.

Visualization: Pharmacophore Interactions

The following diagram illustrates the interaction potential of Scaffold 1 within a generic kinase ATP-binding site.

Caption: Pharmacophore map of 2-(pyrimidin-2-yl)pyrimidin-5-amine binding to a kinase hinge region. Green dashed lines indicate critical hydrogen bonds.

Synthetic Accessibility & Methodology

The construction of the 2,2'-bipyrimidine core is non-trivial due to the electron-deficient nature of both rings, which can make oxidative addition in cross-coupling reactions sluggish. The most robust method is the Suzuki-Miyaura coupling .

Retrosynthetic Analysis

-

Disconnection: C2–C2' bond.

-

Fragment A: 2-Chloropyrimidine (Electrophile).

-

Fragment B: (5-Aminopyrimidin-2-yl)boronic acid or ester (Nucleophile).

-

Note: The amine on Fragment B often requires protection (e.g., Boc) to prevent catalyst poisoning or side reactions, though free amines can sometimes be tolerated under specific conditions.

-

Synthetic Workflow (Suzuki Coupling)

The following workflow details the optimized conditions for synthesizing Scaffold 1 .

Caption: Optimized synthetic route for the construction and elaboration of the 2-(pyrimidin-2-yl)pyrimidin-5-amine scaffold.

Experimental Protocols

Protocol A: Synthesis of 2-(Pyrimidin-2-yl)pyrimidin-5-amine

Objective: To synthesize the core bipyrimidine scaffold via Suzuki cross-coupling.

Reagents:

-

2-Chloropyrimidine (1.0 eq)

-

5-Aminopyrimidin-2-ylboronic acid pinacol ester (1.1 eq)

-

Pd(dppf)Cl₂·DCM complex (0.05 eq)

-

Potassium Carbonate (K₂CO₃) (3.0 eq)

-

Solvent: 1,4-Dioxane / Water (4:1 ratio)

Procedure:

-

Setup: In a nitrogen-purged microwave vial or round-bottom flask, combine 2-chloropyrimidine, the boronic ester, and K₂CO₃.

-

Solvation: Add degassed 1,4-dioxane and water.

-

Catalyst Addition: Add Pd(dppf)Cl₂·DCM. Seal the vessel immediately.

-

Reaction: Heat to 100°C for 12 hours (thermal) or 110°C for 1 hour (microwave).

-

Monitoring: Monitor by LC-MS for the formation of the product [M+H]+ (Calc. MW: ~173.17 Da).

-

Workup: Cool to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over Na₂SO₄.

-

Purification: Concentrate in vacuo. Purify via flash column chromatography (DCM/MeOH gradient, 0-10% MeOH) to yield the title compound as a pale yellow solid.

Protocol B: Amide Coupling (Derivatization)

Objective: To attach a specificity element to the C5-amine.

Reagents:

-

Scaffold 1 (1.0 eq)

-

Carboxylic Acid (R-COOH) (1.2 eq)

-

HATU (1.5 eq)

-

DIPEA (3.0 eq)

-

DMF (anhydrous)

Procedure:

-

Dissolve the carboxylic acid in DMF.

-

Add DIPEA and HATU; stir for 15 minutes to activate the acid.

-

Add Scaffold 1 and stir at room temperature for 16 hours.

-

Quench with water, extract with EtOAc, and purify via HPLC.

Medicinal Chemistry Applications & Data

Quantitative Profile

The following table summarizes the key physicochemical parameters of the core scaffold compared to a standard biphenyl amine.

| Parameter | 2-(Pyrimidin-2-yl)pyrimidin-5-amine | Biphenyl-4-amine (Reference) | Impact on Drug Design |

| MW | 173.18 Da | 169.23 Da | Ideal for FBDD (MW < 200). |

| cLogP | ~0.5 | ~2.8 | Significantly improved water solubility. |

| TPSA | ~77 Ų | ~26 Ų | Higher polarity; reduces non-specific binding. |

| H-Bond Donors | 1 (NH₂) | 1 (NH₂) | Equivalent vector for derivatization. |

| H-Bond Acceptors | 4 (Ring Ns) | 0 | Rich H-bond network for hinge binding. |

Case Study: JAK/STAT Pathway Inhibition

While specific clinical candidates often utilize fused systems (e.g., pyrrolo[2,3-d]pyrimidines in Ruxolitinib), the 2,2'-bipyrimidine scaffold serves as a bioisostere.

-

Mechanism: The bipyrimidine core occupies the ATP pocket. The C5-amide substituent extends into the specificity pocket (e.g., towards the gatekeeper residue).

-

Selectivity: Tuning the steric bulk of the C5-substituent allows for differentiation between JAK1, JAK2, and JAK3 isoforms.

References

-

Structure-Activity Relationships of Pyrimidine Derivatives. Current Medicinal Chemistry. (2022). Overview of pyrimidine biological activities.

-

Synthesis of 2,2'-Bipyrimidines via Ullmann and Suzuki Couplings. Journal of Organic Chemistry. Detailed synthetic methodologies for bipyrimidine construction.

-

Fragment-Based Drug Discovery: Lessons and Outlook. Nature Reviews Drug Discovery. Discusses the use of rigid, low MW scaffolds like bipyrimidines in FBDD.

-

Kinase Inhibitor Binding Modes. Chemical Reviews. Comprehensive review of Type I and Type II kinase inhibitor binding motifs.

Executive Summary: The Silent Variable in Structure-Based Design

Topic: Tautomerism in Aminopyrimidine Compounds: A Technical Guide for Drug Discovery Audience: Researchers, Medicinal Chemists, Structural Biologists.

In the high-stakes arena of small molecule drug discovery, aminopyrimidines represent a privileged scaffold, forming the core of countless kinase inhibitors, antivirals, and nucleoside analogs. However, this scaffold harbors a "silent" variable: amino-imino tautomerism .

While the amino tautomer is typically dominant in solution, the imino form can be energetically accessible and possesses a radically different hydrogen-bond donor/acceptor (H-bond D/A) profile. Neglecting this equilibrium leads to:

-

False Negative Docking Scores: Algorithms may penalize the active tautomer if only the dominant ground-state structure is modeled.

-

Unexpected SAR Cliffs: Subtle substituent changes can invert the tautomeric ratio, altering binding affinity disproportionately to steric/electronic expectations.

-

Crystallographic Ambiguity: Electron density maps for protons are often inconclusive, leading to incorrect PDB annotations.

This guide provides a rigorous, self-validating framework for identifying, quantifying, and exploiting aminopyrimidine tautomerism.

Mechanistic Foundations: The Amino-Imino Equilibrium

The core phenomenon involves the migration of a proton between the exocyclic amine nitrogen and a ring nitrogen.

The Equilibrium Species

-

Amino Form (A): The exocyclic group is

. The pyrimidine ring retains full aromaticity.-

H-Bond Pattern: Donor (Exocyclic N) – Acceptor (Ring N).

-

-

Imino Form (I): The exocyclic group is

. A proton resides on a ring nitrogen (N1 or N3), disrupting the aromatic sextet and creating a quinoid-like character.-

H-Bond Pattern: Acceptor (Exocyclic N) – Donor (Ring N).

-

Energetics and Population

For unsubstituted 2-aminopyrimidine, the amino form is favored by

Key Insight: The "rare" imino tautomer becomes relevant when the energy penalty of tautomerization is offset by:

-

Strong H-bond networks in a protein binding pocket (e.g., the kinase hinge region).

-

Electron-withdrawing substituents on the ring, which stabilize the negative charge density on the exocyclic nitrogen of the imino form.

Visualization: H-Bonding & Equilibrium

The following diagram illustrates the structural transformation and the inversion of the Hydrogen Bond Donor (D) / Acceptor (A) motif.

Figure 1: The amino-imino equilibrium results in a complete inversion of the pharmacophore H-bond pattern, determining binding compatibility.

Experimental & Computational Workflow

To ensure scientific integrity, one must not rely on a single method. The following workflow integrates computation and spectroscopy.

Computational Prediction (In Silico)

Standard DFT (Density Functional Theory) is the baseline.

-

Method: B3LYP/6-311++G(d,p) or

B97X-D (to account for dispersion). -

Solvation: Must use PCM (Polarizable Continuum Model) or SMD (Solvation Model based on Density). Gas-phase calculations will vastly overestimate the stability of the amino form.

-

Protocol:

-

Optimize geometry of both tautomers.

-

Calculate vibrational frequencies (ensure no imaginary frequencies).

-

Compare

. If

-

Experimental Validation Protocol (NMR)

Proton transfer is often fast on the NMR timescale, leading to averaged signals. To resolve tautomers, we use Low-Temperature Heteronuclear NMR .

Step-by-Step Protocol:

-

Sample Prep: Dissolve compound (~10 mM) in a polar aprotic solvent (e.g., DMF-

, THF- -

Reference Standards: Synthesize N-methylated analogs.

-

N-exo-methyl: Locks the Amino -like state.

-

N-ring-methyl: Locks the Imino -like state.

-

-

Data Acquisition:

-

Acquire

NMR (or -

Indicator: The amino

nitrogen typically resonates at -300 to -320 ppm (relative to nitromethane). The imino -

Note: If signals are averaged, the observed shift is a population-weighted average. Use the reference standards to calculate the ratio:

-

-

Variable Temperature (VT): Cool sample to -50°C to -70°C. If exchange slows sufficiently, distinct peaks for each tautomer will emerge.

Quantitative Data: Solvent & Substituent Effects[1][2][3]

The following table summarizes how environmental factors shift the equilibrium constant (

| Factor | Condition | Effect on Equilibrium ( | Mechanistic Rationale |

| Solvent Polarity | Non-polar ( | Amino form is less dipolar; favored in non-polar media. | |

| Solvent Polarity | Polar ( | Imino form has higher dipole moment; stabilized by solvation. | |

| Substituent | Electron Donating (-CH3) | Decreases | Stabilizes the aromatic amino form. |

| Substituent | Electron Withdrawing (-NO2, -F) | Increases | Stabilizes the negative charge on the exocyclic N of the imino form. |

| Binding Pocket | Kinase Hinge | Variable | Pocket H-bond donors can "select" and stabilize the rare imino form. |

Case Studies in Drug Design

Case Study 1: GSK3 Inhibitors (Pyridinylimidazoles)

In the development of GSK3

-

Observation: Docking studies using the standard tautomer failed to explain SAR trends.

-

Resolution: Quantum mechanics (QM) calculations revealed that specific substituents stabilized a "rare" tautomer that perfectly complemented the water network in the active site.

-

Lesson: Tautomeric penalties (energy cost to form the imino species) must be included in the binding free energy calculation.

Case Study 2: Cytosine Analogs

Cytosine is a 4-aminopyrimidin-2-one. Its tautomerism is fundamental to base pairing.

-

Scenario: In modified nucleosides (e.g., N4-hydroxycytidine), the equilibrium shifts significantly toward the imino form.[2]

-

Consequence: The imino form mimics Uracil/Thymine in H-bonding (pairing with Adenine instead of Guanine), leading to "lethal mutagenesis" in viral replication (a mechanism exploited by some antivirals).

Integrated Discovery Workflow Diagram

Figure 2: A decision tree for handling tautomerism in lead optimization, preventing "blind spots" in SAR.

References

-

Vertex AI Search Results. Photoinduced amino-imino tautomerization reaction in 2-aminopyrimidine and its methyl derivatives with acetic acid. PubMed. Link

-

Indian Academy of Sciences. New light on tautomerism of purines and pyrimidines and its biological and genetic implications. Link

-

ResearchGate. Pyridinylimidazoles as GSK3β Inhibitors: The Impact of Tautomerism on Compound Activity via Water Networks. Link

-

Bentham Science. NMR as a Tool for Studying Rapid Equilibria: Tautomerism. Link

-

ChemRxiv. Taming Tautomerism in Organic Crystal Structure Prediction. Link

-

NIH/PubMed. Electronic and Nuclear Magnetic Resonance Spectroscopic Features of the 1',4'-Iminopyrimidine Tautomeric form of Thiamin Diphosphate. Link

Sources

Methodological & Application

Application Note: Scalable Synthesis of 2-(Pyrimidin-2-yl)pyrimidin-5-amine

Topic: synthesis protocol for 2-(Pyrimidin-2-yl)pyrimidin-5-amine Content Type: Application Note & Protocol Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Abstract & Strategic Overview

The target molecule, 2-(Pyrimidin-2-yl)pyrimidin-5-amine (also referred to as 5-amino-2,2'-bipyrimidine), represents a critical "privileged scaffold" in medicinal chemistry, particularly for kinase inhibitors (e.g., JAK, PLK4) and metal-ligand supramolecular assemblies.

Synthesizing 2,2'-bipyrimidines poses a specific challenge: the instability of 2-metallated pyrimidines (boronic acids/esters) toward protodeboronation renders standard Suzuki-Miyaura coupling inefficient. Consequently, this protocol prioritizes Negishi cross-coupling or Nickel-mediated homocoupling followed by functionalization, ensuring high fidelity and reproducibility.

Retrosynthetic Logic

The synthesis is designed around a "Core-First" approach to maximize stability and scalability.

-

Pathway A (Recommended): Construction of the 2,2'-bipyrimidine core via Ni(0)-mediated homocoupling, followed by electrophilic bromination and Palladium-catalyzed amination.

-

Pathway B (Alternative): Convergent Negishi coupling of 2-pyrimidylzinc bromide with 5-bromo-2-chloropyrimidine (requires strict anhydrous conditions).

Figure 1: Retrosynthetic analysis highlighting the "Core-First" strategy (Solid lines) vs. Convergent strategy (Dotted lines).

Critical Reagent & Safety Table

Note: All reactions involving Pd/Ni catalysts and organometallics must be performed under an inert atmosphere (Argon/Nitrogen).

| Reagent | CAS No.[1][2][3] | Role | Equiv. | Hazards |

| 2-Chloropyrimidine | 1722-12-9 | Starting Material | 1.0 | Irritant, Hygroscopic |

| Bis(1,5-cyclooctadiene)nickel(0) | 1295-35-4 | Homocoupling Catalyst | 0.6 | Flammable solid, Carcinogen |

| Bromine (Br₂) | 7726-95-6 | Brominating Agent | 1.1 | Corrosive, Toxic inhalant |

| Benzophenone Imine | 1013-88-3 | Ammonia Surrogate | 1.2 | Irritant |

| Pd₂(dba)₃ | 51364-51-3 | Amination Catalyst | 0.02 | Irritant |

| BINAP | 98327-87-8 | Ligand | 0.04 | Irritant |

| Sodium tert-butoxide | 865-48-5 | Base | 1.5 | Corrosive, Flammable |

Detailed Experimental Protocol

Step 1: Synthesis of 2,2'-Bipyrimidine (The Core)

Rationale: Direct homocoupling of 2-chloropyrimidine is more robust than cross-coupling due to the instability of 2-pyrimidyl boronates.

Method: Nickel(0)-Mediated Homocoupling (Yamamoto Coupling conditions)

-

Setup: Flame-dry a 500 mL three-neck round-bottom flask equipped with a reflux condenser and magnetic stir bar. Flush with Argon for 15 minutes.

-

Catalyst Formation: Add Ni(cod)₂ (16.5 g, 60 mmol), 2,2'-bipyridine (9.4 g, 60 mmol), and anhydrous DMF (150 mL). Stir at room temperature for 30 minutes until the complex forms (deep purple color).

-

Substrate Addition: Add 2-chloropyrimidine (11.4 g, 100 mmol) followed by manganese powder (optional, if catalytic Ni is used, but stoichiometric Ni is preferred for higher yield on this specific substrate).

-

Reaction: Heat the mixture to 80 °C for 12 hours. Monitor by TLC (EtOAc/Hexane 1:1).

-

Workup: Cool to RT. Pour the mixture into 500 mL of 1M HCl (aq) to quench and dissolve inorganic salts. Wash with DCM (3 x 100 mL) to remove non-basic impurities.

-

Isolation: Basify the aqueous layer to pH 10 using NH₄OH. Extract with CHCl₃ (5 x 100 mL). Dry combined organics over Na₂SO₄, filter, and concentrate.

-

Purification: Recrystallize from Ethanol/Hexane.

-

Target Yield: 65-75%

-

Appearance: White to pale yellow needles.

-

Step 2: Regioselective Monobromination

Rationale: The 2,2'-bipyrimidine core is electron-deficient. Electrophilic aromatic substitution requires forcing conditions but must be controlled to prevent 5,5'-dibromination.

-

Setup: 250 mL round-bottom flask with a pressure-equalizing addition funnel.

-